Developmental Toxicity: Dichlorprop vs. MCPA
In a direct head-to-head comparative study of five phenoxyalkanoic acid herbicides in NMRI mice (oral administration, gestational days 6–15), 2,4-DP (dichlorprop) exhibited an embryotoxic threshold of 300 mg/kg and a teratogenic threshold of 400 mg/kg, whereas MCPA proved approximately threefold more potent with corresponding thresholds of 100 mg/kg and 200 mg/kg respectively [1]. The racemic 2,4-DP and its dextrorotatory enantiomer (2,4-DPD) both reached embryotoxicity at 300 mg/kg, but 2,4-DPD induced skeletal malformations including deformed thoracic vertebral centra and exencephaly at doses 100–200 mg/kg below the racemate threshold, demonstrating enantiomer-specific hazard divergence [1].
| Evidence Dimension | Embryotoxic threshold dose (NOAEL equivalent) and teratogenic threshold dose |
|---|---|
| Target Compound Data | Embryotoxic threshold: 300 mg/kg; Teratogenic threshold: 400 mg/kg (racemic 2,4-DP); Skeletal malformations observed at 100–200 mg/kg lower doses for 2,4-DPD enantiomer |
| Comparator Or Baseline | MCPA: embryotoxic threshold 100 mg/kg, teratogenic threshold 200 mg/kg; MCPP, MCPPD: embryotoxic threshold 300 mg/kg |
| Quantified Difference | MCPA is 3× more potent (embryotoxic at 100 vs. 300 mg/kg); 2,4-DPD enantiomer exhibits enhanced teratogenicity at doses 100–200 mg/kg below racemate |
| Conditions | NMRI mice, oral administration on gestational days 6–15, observational endpoints including postimplantation loss, cleft palate frequency, wavy ribs, and skeletal malformations |
Why This Matters
This quantifies differential developmental hazard across phenoxy herbicides, informing compound selection for toxicity screening programs and risk assessment modeling.
- [1] Roll R, Matthiaschk G, Korte A. Comparative studies on the embryotoxicity of 2-methyl-4-chlorophenoxyacetic acid, mecoprop and dichlorprop in NMRI mice. Arzneimittelforschung. 1983;33(10):1479-83. PMID: 6686050. View Source
